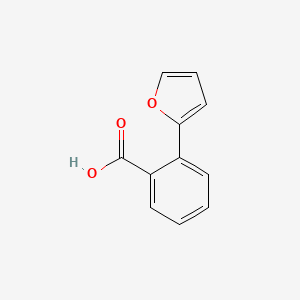

2-(2-furyl)benzoic Acid

Descripción general

Descripción

2-(2-furyl)benzoic acid is a compound that is related to various furan and benzofuran derivatives. It is associated with the field of organic chemistry and is of interest due to its potential applications in materials chemistry and as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(2-furyl)benzoic acid involves various strategies. For instance, a synthetic approach to furyl- and benzofuryl-containing building blocks utilizes cascade acid-catalyzed reactions of 2-methylfuran with α,β-unsaturated carbonyl compounds or salicyl alcohols followed by oxidation to afford functionalized furans and benzofurans . Additionally, the Stobbe condensation has been used to cyclize 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid into benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-furyl)benzoic acid has been studied using various techniques. For example, the crystal structure of a metabolite derived from the fungicide 2-(2-furyl)benzimidazole was determined using single crystal diffraction data, revealing a zwitterionic form . Similarly, the structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate was elucidated, showing intermolecular hydrogen bonding and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-furyl)benzothiazole, a related compound, has been explored through various electrophilic and radical substitution reactions, with reactions occurring predominantly at position 5 of the furan ring . Additionally, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride has been investigated, yielding a mixture of endo- and exo-adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-furyl)benzoic acid derivatives can be inferred from related studies. For instance, the electrophilic reactions of 2-(2-furyl)benzothiazole, such as nitration and bromination, indicate a reactivity that is influenced by the electron density distribution within the molecule . The solubility and crystallization behavior of compounds like 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate suggest intermolecular interactions that could affect their physical state .

Aplicaciones Científicas De Investigación

Electronic Effects

- The 2-furyl group in compounds such as 2-furyl-substituted benzoic acids has been studied for its electronic properties. It exhibits moderate electron-withdrawing inductive effects and can either withdraw or release electrons through a resonance effect. This characteristic is important for understanding the chemical behavior of such compounds in various reactions (Fringuelli, Marino, & Taticchi, 1971).

Hydrogenation and Catalysis

- The compound has been utilized in the enantioselective hydrogenation of propenoic acids, where it was selectively hydrogenated to 2-phenyl-3-(2-furyl)propionic acid. This application highlights its potential in catalytic processes and the production of specific enantiomers (Hermán et al., 2009).

Photochemical Reactions

- In photochemical studies, 2-furyl vinyl ketones, including those with 2-furyl groups, have shown the ability to undergo photo-Nazarov reactions. These reactions are significant for producing furan-fused cyclopentanones, which are key structures in many biologically active compounds (Ashley, Timpy, & Coombs, 2018).

Material Chemistry

- The compound has been used in the synthesis of furyl- and benzofuryl-containing building blocks. This application is vital in materials chemistry, where these blocks can be used to create various heterocyclic compounds (Eshmemet’eva, Vshivkov, Vasev, & Myasnikov, 2022).

Pharmaceutical Applications

- In the pharmaceutical sector, compounds containing the 2-furyl group have been explored for their antimicrobial properties. For instance, certain 2-furyl substituted purines show promising activity against Mycobacterium tuberculosis, indicating potential use in antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Organic Synthesis

- The compound has been employed in various organic synthesis methods, such as the synthesis of 3-(2-furyl)phthalides under Friedel–Crafts reaction conditions. This synthesis is crucial for creating biologically active heterocyclic systems (Shpuntov, Shcherbinin, & Butin, 2015).

C-Glycosyl Carboxylates Synthesis

- 2-(2-Furyl)benzoic acid is instrumental in the synthesis of C-glycosyl carboxylates, a process that involves the addition of the 2-furyl ring to specific sugar derivatives. These glycosyl carboxylates have significant pharmaceutical applications (Dondoni, Marra, & Scherrmann, 1993).

Catalytic Applications

- In catalytic chemistry, 2-(2-furyl)benzoic acid derivatives are used in cyclopropanation reactions of alkenes. This process involves the formation of (2-furyl)carbene complexes, essential for producing cyclopropane derivatives, a significant class of compounds in organic chemistry (Miki et al., 2004).

Anti-Malarial Research

- The compound has also been explored in the context of anti-malarial agents. Derivatives of 2-(2-furyl)benzoic acid exhibit potential as novel leads against malaria, highlighting its importance in medicinal chemistry (Wiesner et al., 2003).

Safety and Hazards

2-(2-furyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound is a derivative of benzoic acid, which is known to have a wide range of biological activities

Mode of Action

It is known that the substitution pattern around the nucleus of benzimidazoles, a class of compounds similar to 2-(2-furyl)benzoic acid, can influence their anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biosynthetic pathways of phenolic compounds present in foods . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

It is known that benzimidazole derivatives, which are structurally similar to 2-(2-furyl)benzoic acid, can exhibit diverse anticancer activities .

Propiedades

IUPAC Name |

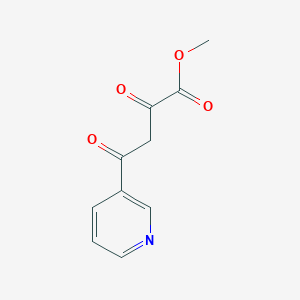

2-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHYAWZHFTNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378209 | |

| Record name | 2-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-furyl)benzoic Acid | |

CAS RN |

331942-47-3 | |

| Record name | 2-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)